Heparitin, sulfate

Übersicht

Beschreibung

Heparitin, sulfate, also known as Heparan sulfate, is a class of linear, sulfated, anionic polysaccharides, called glycosaminoglycans (GAGs), which are present on mammalian cell surfaces and the extracellular matrix . It displays a wide range of critical biological functions, particularly in cell signaling .

Molecular Structure Analysis

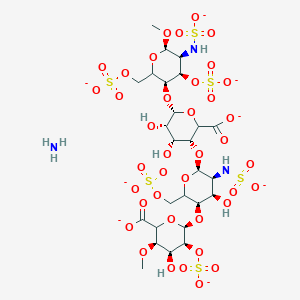

HS is comprised of a disaccharide repeating unit consisting of β-D-glucuronic acid (GlcA) or α-L-iduronic acid (IdoA) and β-D-glucosamine (GlcN) linked by (1→4) glycoside bonds . Modifications of disaccharide units, including the presence of N-acetyl of N-sulfo substituents on the GlcN (GlcNAc or GlcNS), O-sulfo groups at the 6-O-and/or 3-O-positions of GlcN, and 2-O-sulfo substituents on the IdoA positions, make HS diverse structurally .

Chemical Reactions Analysis

The structural microheterogeneity of heparin and heparan sulfate is one of the major reasons for the multifunctionality exhibited by this class of molecules . In a physiological context, these molecules primarily exert their effects extracellularly by mediating key processes of cellular cross-talk .

Physical And Chemical Properties Analysis

Heparitin, sulfate is a linear, sulfated, anionic polysaccharide . It is a major component of the cell surface glycocalyx . Due to its heterogeneity and complex structure, HS and heparin are very challenging to analyze .

Wissenschaftliche Forschungsanwendungen

Anticoagulation

Heparitin sulfate, like its structural analogue heparin, is used clinically as an anticoagulant due to its ability to bind anti-thrombin and modulate downstream events in the clotting cascade . This makes it a crucial component in the large market for clinical heparin .

Drug Delivery

Heparitin sulfate has therapeutic applications in drug delivery . The serglycin produced in tissue culture flasks was effective in binding and signaling fibroblast growth factor 2, indicating the utility of this molecule in drug delivery .

Regenerative Medicine

Heparitin sulfate also has applications in regenerative medicine . It can be used to deliver growth factors for tissue repair .

Production of Low Molecular Weight Heparins (LMWHs)

Heparitin sulfate/heparin lyases or heparinases are capable of specifically cleaving the (1–4) glycosidic linkages in heparin and heparan sulfate to generate biologically active oligosaccharides with substantially significant and distinct clinical, pharmaceutical and prophylactic/therapeutic applications . Heparinases are commercially used for the depolymerization of unfractionated heparin to produce LMWHs, an effective anticoagulant .

Control of Angiogenesis and Metastasis

Heparinases and LMWHs are reported to control angiogenesis and metastasis . This highlights the potential of heparitin sulfate in cancer research and treatment .

Production of Biologically Active Oligosaccharides

Heparitin sulfate/heparin lyases or heparinases are capable of specifically cleaving the (1–4) glycosidic linkages in heparin and heparan sulfate to generate biologically active oligosaccharides . These oligosaccharides have substantially significant and distinct clinical, pharmaceutical and prophylactic/therapeutic applications .

Wirkmechanismus

Target of Action

Heparitin sulfate, also known as heparan sulfate, primarily targets a variety of protein ligands, including growth factors . It influences the interaction between these growth factors and their cognate receptors, modulating signaling on target cells .

Mode of Action

Heparitin sulfate acts mainly by accelerating the rate of the neutralization of certain activated coagulation factors by antithrombin . Other mechanisms may also be involved . The heparinase acts directly upon heparin, yielding 52% of a trisulfated disaccharide and 40% of a tetrasaccharide besides small amounts of hexa- and disaccharides .

Biochemical Pathways

Heparitin sulfate is involved in various physiological processes. It primarily exerts its effects extracellularly by mediating key processes of cellular cross-talk and signaling . This leads to the modulation of a number of different biological activities including development, cell proliferation, and inflammation . The formation of ligand binding sites on heparitin sulfate occurs in a tissue- and context-specific fashion through the action of several families of enzymes .

Pharmacokinetics

It is known that heparitin sulfate is a highly acidic linear polysaccharide with a very variable structure . It is ubiquitously expressed on cell surfaces and in the extracellular matrix and basement membrane of mammalian tissues .

Result of Action

The action of heparitin sulfate results in the modulation of a number of different biological activities including development, cell proliferation, and inflammation . The degradation products of heparin by heparitin sulfate analyzed by ESI-MS spectra displayed peaks corresponding to heparin di-, tetra-, penta-, and hexa-saccharides revealing the endolytic mode of enzyme action .

Action Environment

Heparitin sulfate is ubiquitously expressed on cell surfaces and in the extracellular matrix and basement membrane of mammalian tissues . This suggests that the action, efficacy, and stability of heparitin sulfate are influenced by the cellular environment and the extracellular matrix.

Safety and Hazards

Zukünftige Richtungen

Heparin and heparan sulfate play major roles in a number of biological processes. Yet, H/HS-based pharmaceutical agents are also associated with multiple adverse effects. This has led to the concept of designing noncarbohydrate, aromatic mimetics that modulate H/HS function . The combination of novel methods of administration with developments of anti-inflammatory heparin mimetics allow optimism that safe and effective heparin-based treatments for sepsis will become available in the future .

Eigenschaften

IUPAC Name |

azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O39S6.H3N/c1-55-16-12(32)18(67-73(52,53)54)26(65-19(16)21(33)34)61-13-5(3-57-70(43,44)45)60-24(7(9(13)29)27-68(37,38)39)63-17-10(30)11(31)25(64-20(17)22(35)36)62-14-6(4-58-71(46,47)48)59-23(56-2)8(28-69(40,41)42)15(14)66-72(49,50)51;/h5-20,23-32H,3-4H2,1-2H3,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);1H3/p-8/t5?,6?,7-,8-,9+,10+,11-,12-,13-,14-,15+,16+,17+,18-,19?,20?,23+,24-,25+,26+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIDRQZFWFCLLF-VYLUHDBLSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1C(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(OC(C(C4OS(=O)(=O)[O-])NS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])O)O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@@H]([C@@H](OC1C(=O)[O-])O[C@@H]2[C@@H]([C@@H]([C@@H](OC2COS(=O)(=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@@H](OC3C(=O)[O-])O[C@@H]4[C@@H]([C@@H]([C@@H](OC4COS(=O)(=O)[O-])OC)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O39S6-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1210.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

9050-30-0 | |

| Record name | Heparitin, sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of heparitin sulfate?

A1: Heparitin sulfate is a linear polysaccharide composed of repeating disaccharide units. Each unit consists of a glucosamine residue linked to a uronic acid, which can be either glucuronic acid or iduronic acid. [] The glucosamine and uronic acid residues can be further modified by sulfation at various positions. This variability in sulfation patterns contributes to the structural heterogeneity of heparitin sulfate and influences its biological functions.

Q2: How does the structure of heparitin sulfate differ from heparin?

A2: While both are composed of similar building blocks, the arrangement and sulfation patterns differentiate them. Heparin generally possesses a higher degree of sulfation and a higher ratio of iduronic acid to glucuronic acid compared to heparitin sulfate. [] These structural distinctions give heparin its potent anticoagulant activity, a characteristic less pronounced in most heparitin sulfate forms.

Q3: How does heparitin sulfate interact with other molecules?

A3: Heparitin sulfate interacts with a wide array of proteins, including growth factors, enzymes, and extracellular matrix components. [] These interactions are largely mediated by the specific sulfation patterns along the heparitin sulfate chain. For example, specific sulfation sequences are known to bind to fibroblast growth factor (FGF) and its receptor, facilitating their interaction and subsequent signaling. []

Q4: What is the role of heparitin sulfate in cell signaling?

A4: HS acts as a co-receptor for various growth factors, like FGF and vascular endothelial growth factor (VEGF). [] It binds to both the growth factor and its receptor, bringing them into close proximity and promoting signal transduction. This process is essential for cell growth, differentiation, and angiogenesis.

Q5: How does the presence of heparitin sulfate in the extracellular matrix influence tissue structure?

A5: In the extracellular matrix, heparitin sulfate interacts with various molecules, including collagen, fibronectin, and laminin. [] These interactions contribute to the organization and stability of the extracellular matrix, influencing tissue development, wound healing, and overall tissue architecture.

Q6: What is the significance of heparitin sulfate in Hurler syndrome?

A6: Hurler syndrome, a type of mucopolysaccharidosis, is characterized by the accumulation of heparitin sulfate and dermatan sulfate in various tissues. [, , ] This buildup results from a deficiency in the enzyme alpha-L-iduronidase, leading to skeletal abnormalities, mental retardation, and other clinical manifestations. [, ]

Q7: Are there other diseases associated with heparitin sulfate metabolism?

A7: Yes, Sanfilippo syndrome, another type of mucopolysaccharidosis, involves the excessive accumulation of heparitin sulfate due to enzyme deficiencies in its degradation pathway. [, ] This leads to severe neurological problems and developmental delays.

Q8: How is heparitin sulfate isolated and characterized from biological samples?

A8: HS isolation often involves enzymatic digestion of tissues followed by ion-exchange chromatography to separate it from other glycosaminoglycans. [, ] Characterization methods include enzymatic depolymerization with specific enzymes like heparitinase, followed by analysis of the resulting oligosaccharides. []

Q9: What are some techniques used to study the structure-activity relationships of heparitin sulfate?

A9: Researchers utilize techniques like selectively degrading heparitin sulfate with specific enzymes and chemically modifying its structure to understand how different sulfation patterns influence its binding to proteins and its biological activity. []

Q10: What are some potential therapeutic applications of heparitin sulfate?

A10: Due to its involvement in various biological processes, heparitin sulfate and its derivatives are being investigated for their therapeutic potential. Areas of interest include promoting tissue regeneration, inhibiting tumor growth and metastasis, and developing novel anticoagulants. []

- The importance of heparitin sulfate in various physiological processes: The studies clearly demonstrate that heparitin sulfate is not simply a structural component but actively participates in cell signaling, influencing cell growth, differentiation, and tissue development. [, , ]

- The complexity of heparitin sulfate structure and function: The diverse sulfation patterns of heparitin sulfate contribute to its ability to interact with a wide range of proteins, making it a challenging molecule to study. [, ]

- The potential of heparitin sulfate as a therapeutic target: The studies on mucopolysaccharidoses underscore the importance of understanding heparitin sulfate metabolism and its role in disease. [, , ] Further research in this area could lead to the development of novel therapies for these and other diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

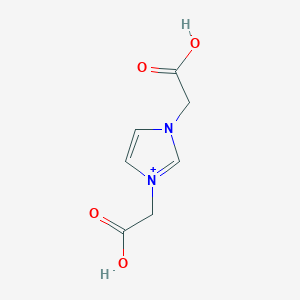

![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)